5-Bromo-2-(cyclopropylmethoxy)pyrimidine
Overview
Description
5-Bromo-2-(cyclopropylmethoxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a cyclopropylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyrimidine typically involves the bromination of a pyrimidine precursor. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction conditions generally include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 5-amino-2-(cyclopropylmethoxy)pyrimidine derivative.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethoxy)pyrimidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Research: It is used in studies involving nucleoside analogs and their biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The bromine atom and the cyclopropylmethoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(cyclopropylmethoxy)pyridine
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-methoxypyridine
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOGGNFPMGFIFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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